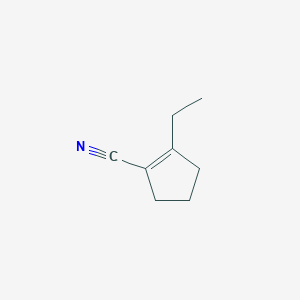
4(3H)-Quinazolinone, 6-bromo-2-(bromomethyl)-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Quinazolinone, 6-bromo-2-(bromomethyl)-3-phenyl- is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The addition of bromine atoms at the 6 and 2 positions, along with a phenyl group at the 3 position, makes this compound unique and of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Quinazolinone, 6-bromo-2-(bromomethyl)-3-phenyl- typically involves multiple steps One common method starts with the bromination of 4(3H)-quinazolinone to introduce the bromine atoms at the desired positionsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and phase transfer catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous-flow processes and optimization of reaction conditions can enhance the efficiency of the synthesis. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: 4(3H)-Quinazolinone, 6-bromo-2-(bromomethyl)-3-phenyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazolinone derivatives with different oxidation states. Reduction reactions can also be performed to modify the functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures
Common Reagents and Conditions:
Brominating Agents: N-bromosuccinimide (NBS), bromine.
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium catalysts for coupling reactions
Major Products: The major products formed from these reactions include various substituted quinazolinone derivatives, which can have different functional groups and oxidation states depending on the reaction conditions .
Aplicaciones Científicas De Investigación
4(3H)-Quinazolinone, 6-bromo-2-(bromomethyl)-3-phenyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 4(3H)-Quinazolinone, 6-bromo-2-(bromomethyl)-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
- 6-Bromo-4-hydroxy-2,3-tetramethylene-3,4-dihydroquinazoline
- 6-Bromo-3H-imidazo[4,5-b]pyridine
- 6-Bromo-4-chlorothieno[2,3-d]pyrimidine
Comparison: 4(3H)-Quinazolinone, 6-bromo-2-(bromomethyl)-3-phenyl- is unique due to its specific substitution pattern and the presence of both bromine and phenyl groups. This makes it distinct from other similar compounds, which may have different substitution patterns and functional groups. The unique structure of this compound can lead to different chemical reactivity and biological activities compared to its analogs .
Propiedades
Número CAS |
84546-13-4 |
|---|---|
Fórmula molecular |
C15H10Br2N2O |
Peso molecular |
394.06 g/mol |
Nombre IUPAC |
6-bromo-2-(bromomethyl)-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C15H10Br2N2O/c16-9-14-18-13-7-6-10(17)8-12(13)15(20)19(14)11-4-2-1-3-5-11/h1-8H,9H2 |
Clave InChI |
GEULXFOKJDAYOC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)Br)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


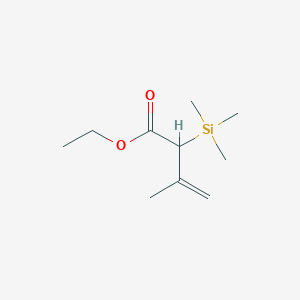
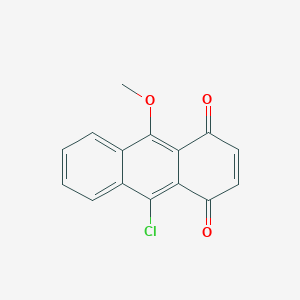
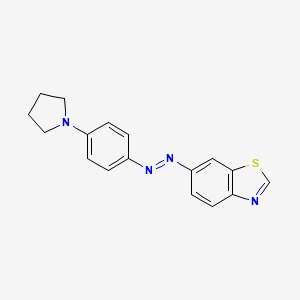

![5-{1-[4-(2,4-Dichlorophenoxy)phenoxy]ethyl}-3-methyl-1,2,4-oxadiazole](/img/structure/B14408567.png)
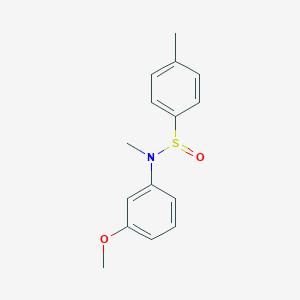
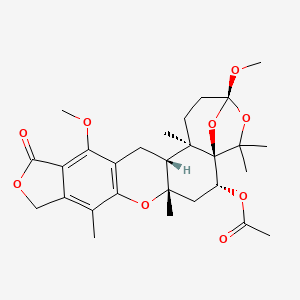
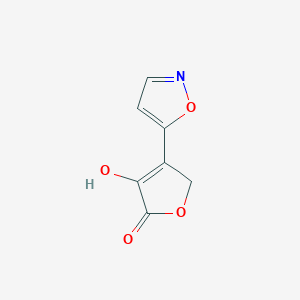
![Imidazo[5,1-d][1,2,3,5]tetrazine](/img/structure/B14408598.png)
![1-[ethyl(nitroso)amino]ethyl N,N-diethylcarbamodithioate](/img/structure/B14408601.png)

![5-Chloro-2-{[(naphthalen-2-yl)oxy]methoxy}pyrimidine](/img/structure/B14408618.png)
![4-[2-(Methanesulfonyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14408623.png)
